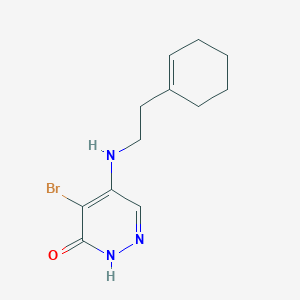
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexene moiety in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Bromination: Introduction of the bromine atom at the 4-position of the pyridazinone ring can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced by reacting the brominated pyridazinone with an appropriate amine, such as 2-(cyclohex-1-en-1-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the cyclohexene moiety may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-((2-(cyclohexyl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but with a saturated cyclohexyl group.
4-Chloro-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure with a chlorine atom instead of bromine.
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where halogenation plays a crucial role.
Properties
Molecular Formula |
C12H16BrN3O |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
5-bromo-4-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H16BrN3O/c13-11-10(8-15-16-12(11)17)14-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H2,14,16,17) |
InChI Key |
MJKGVXDJSJLKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C(C(=O)NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















